4-(2,6-Dichlorophenylazo)-1-naphthol
Description
Significance of Azo Compounds in Contemporary Chemical Science
Azo compounds are a cornerstone of the dye and pigment industry, accounting for a significant portion of all commercial colorants. scirp.orgorientjchem.orgekb.eg Their molecular structure, featuring an azo bridge between two aromatic rings, allows for a high degree of electron delocalization, which is responsible for their vibrant colors. ekb.eg The color of these dyes can be tuned by altering the substituents on the aromatic rings, making them highly versatile for a wide range of applications. ekb.eg
Beyond their traditional use in textiles, azo compounds are integral to various other fields. orientjchem.org They are utilized in printing systems, as additives in polymers to enhance properties like thermal stability, and in the formulation of paints and cosmetics. research-nexus.net In the realm of biomedical research, certain azo derivatives have been investigated for their potential antimicrobial and anticancer properties. research-nexus.net Furthermore, their ability to interact with biological molecules has led to their use as probes and stains in biochemical assays. research-nexus.net The rich coordination chemistry of azo compounds also makes them valuable ligands for the formation of metal complexes with diverse applications.
Overview of Naphthol-Based Azo Dyes in Scholarly Investigations
Naphthol-based azo dyes are a specific class of azo compounds that incorporate a naphthol moiety as one of the aromatic systems. The presence of the hydroxyl (-OH) group on the naphthalene (B1677914) ring system is crucial, as it influences the electronic properties of the dye and provides a site for coordination with metal ions. researchgate.net The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with a naphthol derivative. scirp.org
Scholarly investigations into naphthol-based azo dyes are multifaceted. A significant area of research focuses on their application in the textile industry, particularly for dyeing natural and synthetic fibers. textilelearner.netmdpi.com Studies often assess their dyeing performance, including color fastness to washing, light, and rubbing. textilelearner.net Additionally, the ability of the hydroxyl and azo groups to act as chelating agents has spurred research into their use for the detection and separation of metal ions. research-nexus.net The formation of stable metal complexes with unique spectroscopic and electronic properties is another active area of investigation. researchgate.net Furthermore, the biological activities of naphthol-based azo dyes, including their potential as enzyme inhibitors and antimicrobial agents, are of growing interest in medicinal chemistry. bohrium.com
Specific Focus on 4-(2,6-Dichlorophenylazo)-1-naphthol: Research Landscape and Unexplored Avenues
Within the family of naphthol-based azo dyes, this compound is a compound of particular interest due to the presence of two chlorine atoms on the phenyl ring. These electron-withdrawing groups, along with their position, introduce specific steric and electronic effects that distinguish it from other similar dyes. repec.org
The synthesis of this compound follows the conventional diazotization-coupling pathway, starting from 2,6-dichloroaniline (B118687) and coupling with 1-naphthol (B170400). Research has demonstrated its utility in several advanced applications:
Textile Dyeing: It has shown good dyeing properties for polyester (B1180765) fibers, indicating its potential as a disperse dye. research-nexus.net
Analytical Chemistry: The compound can function as a chelating agent, forming complexes with metal ions, which suggests its possible use in analytical methods for metal ion detection. research-nexus.net
Biological Research: Studies have indicated that this compound can act as an inhibitor of enzymes such as acetylcholinesterase and carbonic anhydrases. research-nexus.net Its ability to interact with proteins and DNA is also a subject of investigation. repec.org
Coordination Chemistry: It acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the azo group and the deprotonated oxygen of the phenolic group. research-nexus.net Infrared spectroscopy has shown characteristic shifts in the azo stretching frequency upon complexation. research-nexus.net
Despite these findings, the research landscape for this compound has several unexplored avenues. There is a notable lack of detailed, publicly available quantitative data in several key areas. For instance, comprehensive photophysical data, such as specific absorption and emission maxima, are not readily found in the scientific literature. While its potential as an enzyme inhibitor is recognized, specific inhibitory concentrations (e.g., IC50 values) are not widely reported. Furthermore, detailed studies on its dyeing performance, including standardized fastness properties, and its efficacy and selectivity as a metal ion sensor are limited. These gaps in the current body of knowledge represent significant opportunities for future scholarly investigations to fully elucidate the potential of this compound.
| Property/Application | Current Research Findings | Unexplored Avenues |
| Synthesis | Prepared via diazotization of 2,6-dichloroaniline and coupling with 1-naphthol. | Optimization of synthesis for higher yields and purity. |
| Textile Dyeing | Good dyeing properties for polyester fibers. research-nexus.net | Detailed studies on colorfastness, dyeing kinetics, and application to other fibers. |
| Analytical Chemistry | Potential as a chelating agent for metal ion detection. research-nexus.net | Systematic studies on selectivity and sensitivity for various metal ions; development of analytical methods. |
| Biological Activity | Inhibition of acetylcholinesterase and carbonic anhydrases; interaction with proteins and DNA. research-nexus.netrepec.org | Determination of IC50 values and mechanisms of enzyme inhibition; exploration of other biological targets. |
| Coordination Chemistry | Acts as a bidentate ligand, coordinating through azo nitrogen and phenolic oxygen. research-nexus.net | Synthesis and characterization of a wider range of metal complexes and investigation of their properties and applications. |
| Photophysical Properties | General characteristics of an azo dye. | Detailed investigation of absorption, emission, and fluorescence quantum yields. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)diazenyl]naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-3-7-13(18)16(12)20-19-14-8-9-15(21)11-5-2-1-4-10(11)14/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKKNKPQTYWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of 4 2,6 Dichlorophenylazo 1 Naphthol
Optimized Synthesis Pathways for 4-(2,6-Dichlorophenylazo)-1-naphthol
The predominant method for synthesizing this compound is a two-step process involving diazotization followed by an azo coupling reaction. nih.govmdpi.com This classic approach remains fundamental in the production of most azo dyes. nih.gov
The synthesis commences with the diazotization of a primary aromatic amine, in this case, 2,6-dichloroaniline (B118687). smolecule.com This reaction is typically conducted in an acidic medium, commonly using hydrochloric acid and sodium nitrite (B80452), to generate nitrous acid in situ. smolecule.comchemicalnote.com The process involves the conversion of the primary amine into a diazonium salt, specifically 2,6-dichlorobenzenediazonium chloride. smolecule.com
Mechanism of Diazotization:
Formation of the Nitrosonium Ion: Nitrous acid, generated from sodium nitrite and a strong acid, is protonated and subsequently loses a water molecule to form the nitrosonium ion (NO⁺), which acts as the key electrophile. chemicalnote.combyjus.comunacademy.com
Electrophilic Attack: The primary amine (2,6-dichloroaniline) attacks the nitrosonium ion, forming an N-nitrosamine intermediate after deprotonation. byjus.com
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which, in the presence of excess acid, is protonated. byjus.com The subsequent loss of a water molecule yields the stable aryl diazonium ion. byjus.com
The resulting 2,6-dichlorobenzenediazonium chloride is an unstable intermediate and is typically used immediately in the next step without isolation. nih.govsmolecule.com
Azo Coupling Reaction: The second stage is the azo coupling, an electrophilic aromatic substitution reaction. nih.govtestbook.comvedantu.com The diazonium salt acts as a weak electrophile and reacts with an electron-rich coupling component, 1-naphthol (B170400) (also known as α-naphthol). nih.govsmolecule.comtestbook.com For the reaction to proceed efficiently, the 1-naphthol is dissolved in an alkaline medium, such as a sodium hydroxide (B78521) solution. biotechjournal.in This deprotonates the hydroxyl group, forming the more strongly activating naphthoxide ion, which enhances the nucleophilicity of the aromatic ring. doubtnut.com The coupling occurs preferentially at the para-position (C4) of the 1-naphthol ring relative to the hydroxyl group, yielding this compound. smolecule.comvedantu.com
Yield Optimization: Several factors are critical for maximizing the yield and purity of the final product.
Temperature: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, the reaction is strictly maintained at low temperatures, typically between 0-5°C, using an ice bath to prevent the decomposition of the diazonium salt into nitrogen gas. nih.govsmolecule.comchemicalnote.com
pH Control: Diazotization requires an acidic medium to generate the nitrosonium ion. smolecule.com Conversely, the coupling reaction with 1-naphthol is performed under alkaline conditions (pH 8–9) to activate the coupling agent. smolecule.com Careful control of pH at each stage is essential.
Stoichiometry: A stoichiometric ratio of 1:1 between the diazonium salt and the naphthol is crucial to minimize the formation of side products.
Below is an interactive table summarizing the optimized reaction conditions.
| Parameter | Condition | Rationale |
| Reactants | 2,6-Dichloroaniline, Sodium Nitrite, Hydrochloric Acid, 1-Naphthol, Sodium Hydroxide | Standard reagents for diazotization and azo coupling. smolecule.com |
| Temperature | 0-5°C | Prevents decomposition of the unstable diazonium salt intermediate. nih.govsmolecule.com |
| pH (Diazotization) | Acidic (HCl) | Necessary for the in situ generation of nitrous acid and the nitrosonium ion. smolecule.comorganic-chemistry.org |
| pH (Coupling) | Alkaline (NaOH, pH 8-9) | Deprotonates 1-naphthol to the more reactive naphthoxide ion, facilitating electrophilic substitution. smolecule.com |
| Solvent | Aqueous | The reaction is typically carried out in an aqueous medium. biotechjournal.in |
Conventional azo dye synthesis often involves harsh acidic and alkaline conditions and potentially hazardous reagents. rsc.org In response, green chemistry principles are being applied to develop more environmentally benign synthetic routes.
Biodegradable Acid Catalysts: One approach involves replacing strong mineral acids like HCl with biodegradable and non-toxic alternatives such as alginic acid, a polysaccharide derived from brown algae. digitellinc.com Alginic acid has been shown to effectively mediate diazotization reactions, offering a sustainable option while maintaining reaction efficiency. digitellinc.com
Solvent-Free Synthesis: Grindstone chemistry presents a solvent-free method for synthesizing azo dyes. longdom.org This technique involves grinding the reactants together at room temperature, often in the presence of a solid acid catalyst, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H). rsc.orgresearchgate.net This methodology avoids the use of toxic solvents, simplifies product isolation, and allows for catalyst recycling. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a tool for the rapid and efficient synthesis of azo dyes. nih.gov This method can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.gov A metal-catalyst-free approach has been developed where an aromatic amine can serve as an in situ reductant for direct cross-condensation with nitroarenes under microwave conditions. nih.gov
This interactive table compares conventional and green synthesis methods.
| Feature | Conventional Method | Green Chemistry Approaches |
| Acid Used | Strong mineral acids (e.g., HCl, H₂SO₄) digitellinc.com | Biodegradable acids (e.g., Alginic Acid) digitellinc.com |
| Solvent | Typically aqueous or organic solvents prezi.com | Solvent-free (grinding) longdom.orgrsc.org or greener solvents |
| Energy Source | Conventional heating/cooling smolecule.com | Microwave irradiation nih.gov |
| Catalyst | Not always used | Recyclable solid acid catalysts (e.g., magnetic nanoparticles) rsc.org |
| Reaction Time | Longer reaction times rsc.org | Significantly reduced (minutes) nih.gov |
| Waste Generation | Higher, due to harsh acids and solvents rsc.org | Lower, with recyclable catalysts and solvent-free conditions rsc.org |
Design and Synthesis of Novel Derivatives of this compound
The modification of the parent this compound structure allows for the creation of novel derivatives with tailored properties for specific applications in materials science and biological studies. smolecule.comnih.gov
The chemical structure of an azo dye dictates its properties, including color, photostability, and biological activity. nih.govmdpi.com By strategically introducing various functional groups onto either the dichlorophenyl or the naphthol ring, new derivatives can be synthesized with enhanced or specific characteristics.
Modulating Electronic Properties: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) can significantly alter the electronic properties of the molecule. nih.gov These changes affect the molecule's absorption spectrum, leading to shifts in color, and can influence its potential as a material for electronics or as a chemosensor. smolecule.comnih.gov
Enhancing Biological Activity: Azo dyes incorporating heterocyclic scaffolds (e.g., pyrazole, thiazole, quinoline) have shown a range of pharmacological activities. nih.gov Synthesizing derivatives of this compound that include such moieties could lead to new compounds for evaluation in anticancer or antimicrobial research. nih.gov The parent compound itself has been noted for its potential to interact with biological molecules like proteins and DNA.
Improving Application Properties: For applications in materials like textiles, modifications can be made to improve properties such as light fastness, thermal stability, and affinity for specific fibers. smolecule.commdpi.com For example, adjusting the length of alkyl chains on the coupling component can modify a dye's affinity and electronic behavior. nih.gov
The general synthetic route for these derivatives would still rely on the diazotization-coupling sequence, but would start with a substituted 2,6-dichloroaniline or couple the diazonium salt with a modified 1-naphthol derivative. nih.govnih.govresearchgate.net
Arylazo-naphthol compounds, including this compound, can exist as a mixture of two tautomeric forms in equilibrium: the azo-phenol form and the quinone-hydrazone form. acs.orgrsc.org This phenomenon is a type of phenol-quinone tautomerism. acs.org
Azo-Phenol Tautomer (A): This is the structure as typically named, featuring an -N=N- azo bond and a hydroxyl (-OH) group on the naphthol ring.
Quinone-Hydrazone Tautomer (H): This form features a quinone-like structure in the naphthol ring, with a carbonyl group (C=O) and an -NH-N= hydrazone linkage.
The equilibrium between these two forms is a critical aspect of the compound's chemistry, as each tautomer possesses different electronic and structural properties, which can affect its color and reactivity. acs.org
Synthetic Control of Tautomerism: While the two forms exist in equilibrium, the predominance of one tautomer can be influenced by several factors, offering a degree of synthetic control.
Electronic Effects: The nature of substituents on the phenyl ring plays a significant role. Electron-withdrawing groups (like the two chlorine atoms already present, or others such as -NO₂) tend to stabilize the quinone-hydrazone form. acs.org Conversely, electron-donating groups would favor the azo-phenol form.
Solvent Polarity: The solvent environment can shift the equilibrium. The specific effect is complex and depends on the interactions of the solvent with each tautomer. acs.orgmdpi.com For instance, solvents capable of forming hydrogen bonds can stabilize one form over the other. mdpi.com
pH: The acidity or basicity of the medium can also influence the tautomeric balance, particularly by affecting the protonation state of the molecule.
This interactive table summarizes the factors that influence the tautomeric equilibrium.
| Factor | Influence on Equilibrium (Azo-Phenol ⇌ Quinone-Hydrazone) |
| Substituents (on Phenyl Ring) | Electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize the quinone-hydrazone form. acs.org |
| Solvent | Solvent polarity and hydrogen-bonding capacity can shift the equilibrium by preferentially solvating one tautomer. acs.org |
| Temperature | Can alter the equilibrium constant (KT) of the tautomerization process. |
| pH | Changes in pH can affect the protonation state and influence the relative stability of the tautomers. |
Comprehensive Spectroscopic and Structural Elucidation of 4 2,6 Dichlorophenylazo 1 Naphthol and Its Derivatives
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique molecular fingerprint of a compound.
Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy is instrumental in identifying the key functional groups within the 4-(2,6-dichlorophenylazo)-1-naphthol molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds.
The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. A significant broad band observed in the region of 3114-3218 cm⁻¹ is attributed to the O-H stretching vibration of the phenolic hydroxyl group. smolecule.com The stretching vibration of the azo group (-N=N-) is identified by a characteristic peak around 1542 cm⁻¹. smolecule.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ range. The presence of the C-Cl bonds is indicated by strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-O stretching of the naphthol moiety is also expected to produce a distinct band, usually around 1200 cm⁻¹.
Interactive Table: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3114-3218 | O-H (Phenolic) | Stretching |
| >3000 | C-H (Aromatic) | Stretching |
| ~1542 | -N=N- (Azo) | Stretching |
| 1400-1600 | C=C (Aromatic) | Stretching |
| ~1200 | C-O (Phenolic) | Stretching |
| 800-600 | C-Cl (Aryl Halide) | Stretching |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The azo (-N=N-) bond, being relatively non-polar, often yields a strong Raman signal, making it a key diagnostic peak. For azo dyes, this peak is typically intense and found in the 1400-1460 cm⁻¹ region. The symmetric vibrations of the aromatic rings in both the dichlorophenyl and naphthol moieties also produce strong Raman bands.
For the parent 1-naphthol (B170400) molecule, a very strong peak corresponding to C-C and C-O stretching vibrations is observed around 1389 cm⁻¹. researchgate.net In this compound, the vibrational landscape is more complex, but characteristic peaks for the naphthyl and dichlorophenyl rings are expected. The C-Cl bonds will also have characteristic Raman signals. The combination of these vibrations provides a unique "fingerprint" that allows for unambiguous identification of the compound.
Interactive Table: Expected Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 1400-1460 | -N=N- (Azo) | Stretching |
| ~1390 | Naphthol Ring | C-C, C-O Stretching |
| 1300-1600 | Aromatic Rings | Ring Stretching |
| 700-800 | C-Cl | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution, providing information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR for Structural Connectivity and Tautomerism
¹H NMR spectroscopy provides information about the number and types of protons in a molecule. In this compound, the aromatic protons of the dichlorophenyl and naphthol rings will resonate in the downfield region, typically between 6.5 and 8.5 ppm. The proton of the hydroxyl group (-OH) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
A crucial aspect of azo dyes derived from naphthols is the existence of azo-hydrazone tautomerism. The compound can exist in equilibrium between the azo form (containing an -OH group and an -N=N- bond) and the hydrazone form (containing a C=O group and an -NH-N= bond). This equilibrium can be studied by ¹H NMR. In the hydrazone tautomer, an N-H proton signal would be observed, typically further downfield (10-15 ppm), and the aromatic proton signals of the naphthol ring would shift, reflecting the change from a naphthol to a quinone-like structure. For the closely related compound 4-(2-hydroxyphenylazo)-1-naphthol, two distinct OH signals were observed at 11.25 ppm and 8.56 ppm, suggesting the presence of such tautomeric forms or strong intramolecular hydrogen bonding. nih.gov
Interactive Table: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Chemical Shift (ppm) | Proton Assignment | Multiplicity |
| 6.5 - 8.5 | Aromatic Protons (Naphthyl & Dichlorophenyl) | Multiplets |
| Variable (e.g., 5-10) | -OH Proton (Azo form) | Broad Singlet |
| >10 | -NH Proton (Hydrazone form, if present) | Singlet |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each chemically non-equivalent carbon atom. Aromatic carbons typically resonate in the 110-160 ppm range. The carbon atom bonded to the hydroxyl group (C1 of the naphthol ring) is expected to be significantly deshielded, appearing around 150-160 ppm. The carbons bonded to the chlorine atoms in the dichlorophenyl ring would also be shifted downfield. In the case of azo-hydrazone tautomerism, the most significant change would be the signal for C1 of the naphthol ring, which would shift from ~155 ppm in the azo form to ~180 ppm (characteristic of a carbonyl carbon) in the hydrazone form. Data from the related 4-(2-hydroxyphenylazo)-1-naphthol shows aromatic carbon signals in the range of 109-158 ppm. nih.gov
Interactive Table: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Azo Form)
| Chemical Shift (ppm) | Carbon Assignment |
| 150 - 160 | C1-OH (Naphthol) |
| 140 - 150 | Aromatic C attached to Azo group |
| 130 - 140 | Aromatic C attached to Cl |
| 110 - 135 | Other Aromatic CH carbons |
Specialized NMR Techniques (e.g., 2D NMR) for Complex Structural Assignments
For a molecule with multiple overlapping signals in the aromatic region, 2D NMR techniques are indispensable for unambiguous signal assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. This would allow for the assignment of adjacent protons within the dichlorophenyl ring system and separately within the naphthol ring system, helping to distinguish between the different aromatic spin systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, greatly aiding the assignment of the ¹³C NMR spectrum.
These advanced techniques, used in combination, allow for the complete and confident assignment of all ¹H and ¹³C NMR signals, confirming the precise structure of this compound and providing insight into its potential tautomeric forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of an azo dye like this compound is characterized by strong absorption bands in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. These absorptions are a direct consequence of electronic transitions within the molecule's extensive system of conjugated π-electrons, which constitutes the chromophore.
Correlation of Electronic Absorption with Molecular Structure
The molecular structure of this compound is built around a central azo group (-N=N-) that links a 2,6-dichlorophenyl ring system to a 1-naphthol ring system. This entire conjugated system is responsible for the compound's color. The key features influencing its UV-Vis absorption are:
The Chromophore: The core chromophore is the phenyl-azo-naphthol system. It gives rise to two characteristic absorption bands. The first is a high-intensity band typically found in the UV or near-visible region (around 320-400 nm), which is attributed to the π→π* transition involving the entire conjugated aromatic system. The second is a lower-intensity band in the visible region (around 400-500 nm), which is assigned to an n→π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group. This latter transition is often responsible for the perceived color of the dye.
Auxochromes and Substituent Effects: The hydroxyl (-OH) group on the naphthol ring and the chlorine atoms (-Cl) on the phenyl ring act as auxochromes, modifying the absorption characteristics of the chromophore.
The hydroxyl group is a powerful electron-donating group (auxochrome) that enhances and shifts the absorption to longer wavelengths (a bathochromic or red shift). This is due to the resonance effect, where the lone pair of electrons on the oxygen atom participates in the π-conjugated system, effectively extending it and lowering the energy gap for the π→π* transition.
The dichloro-substituted phenyl ring acts as an electron-withdrawing component due to the inductive effect of the chlorine atoms. This creates a "push-pull" system where electron density is pushed from the electron-rich naphthol moiety (the donor) across the azo bridge to the electron-deficient dichlorophenyl moiety (the acceptor). Such donor-π-acceptor (D–π–A) systems are known to have strong intramolecular charge transfer (ICT) character, leading to intense absorption bands at longer wavelengths.
The electronic transitions are also influenced by the tautomeric equilibrium between the azo form and the hydrazone form, which can coexist in solution. The position of this equilibrium is sensitive to solvent and temperature, and each tautomer presents a distinct absorption spectrum, often leading to broadened or multiple absorption bands. The hydrazone tautomer is generally associated with absorption at longer wavelengths compared to the azo tautomer.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Typical Wavelength (λmax) Range | Associated Molecular Orbitals | Characteristics |
|---|---|---|---|
| π → π* | 320 - 400 nm | Transition from a π bonding orbital to a π* antibonding orbital | High intensity (large molar absorptivity, ε) |
| n → π* | 400 - 500 nm | Transition of a non-bonding electron (from N) to a π* antibonding orbital | Low intensity, often appears as a shoulder on the main π→π* band |
Solvatochromic and Halochromic Effects on UV-Vis Spectra
The UV-Vis absorption spectrum of this compound is highly sensitive to its chemical environment, a phenomenon that can be categorized into solvatochromism (solvent-dependent shifts) and halochromism (pH-dependent shifts).
Solvatochromism: This refers to the change in the color of a substance when it is dissolved in different solvents. Azo dyes with push-pull characteristics typically exhibit positive solvatochromism. mdpi.com This means their absorption maximum (λmax) shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. koreascience.kr
This effect is rooted in the differential stabilization of the ground and excited states by the solvent. The excited state of a push-pull molecule has a larger dipole moment than the ground state due to intramolecular charge transfer upon excitation. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and causing a red shift. mdpi.com For this compound, a shift to longer wavelengths would be expected in solvents like ethanol (B145695) or DMSO compared to less polar solvents like hexane (B92381) or toluene.
Table 2: Expected Solvatochromic Shifts for this compound
| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift |
|---|---|---|
| Hexane | Low (~1.9) | Shorter wavelength (e.g., blue-shifted) |
| Toluene | Low (~2.4) | ↓ |
| Chloroform | Medium (~4.8) | ↓ |
| Ethanol | High (~24.5) | ↓ |
Halochromism: This describes the change in color with a change in pH. This effect is particularly pronounced for this compound due to the acidic proton of the naphthol hydroxyl group. nih.gov
In acidic to neutral solutions, the compound exists predominantly in its neutral form, which is typically orange or red. Upon increasing the pH to basic conditions, the hydroxyl group is deprotonated to form the corresponding phenolate (B1203915) anion. This deprotonation results in a significant bathochromic (red) shift and a change in color, often to a deep purple or blue. The reason for this is that the resulting negative charge on the oxygen atom makes it a much stronger electron-donating group, enhancing the intramolecular charge transfer and further extending the delocalization of the π-electron system. This lowers the energy of the π→π* transition, shifting the absorption to a much longer wavelength. rsc.org This pH-dependent color change makes the compound potentially useful as a pH indicator.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₆H₁₀Cl₂N₂O), the molecular weight is 329.18 g/mol .
In an electron ionization (EI) mass spectrum, the compound would be expected to show a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 328, corresponding to the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Due to the natural abundance of the ³⁷Cl isotope (approximately 32.5% that of ³⁵Cl), the molecular ion region will exhibit a characteristic isotopic pattern. There will be a peak at m/z 330 (M+2), corresponding to molecules containing one ³⁷Cl atom, and a peak at m/z 332 (M+4), for molecules containing two ³⁷Cl atoms. The expected intensity ratio for these peaks would be approximately 9:6:1.
The fragmentation of azo dyes under EI-MS is typically characterized by the cleavage of the bonds adjacent to and within the azo group. The most common fragmentation pathway is the scission of the C-N and N=N bonds.
Expected major fragmentation pathways include:
Cleavage of the Azo Bond: The N=N double bond is often a weak point. Cleavage can lead to the formation of ions corresponding to the two aromatic precursors.
Formation of the 2,6-dichlorophenyl diazonium cation fragment at m/z 173 [C₆H₃Cl₂N₂]⁺.
Formation of a naphthol-related fragment.
Cleavage of Carbon-Nitrogen Bonds: Scission of the C-N bonds linking the azo group to the aromatic rings is also very common.
An ion at m/z 143 [C₁₀H₇O]⁺, corresponding to the 1-naphthol cation.
An ion at m/z 159 [C₆H₃Cl₂N]⁺˙ or related fragments.
Loss of Neutral Molecules: The molecular ion may lose small, stable neutral molecules like N₂ (28 Da), leading to a fragment at m/z 300.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Ion Structure | Formula |
|---|---|---|
| 328 | Molecular Ion [M]⁺˙ | [C₁₆H₁₀Cl₂N₂O]⁺˙ |
| 330 | Isotope Peak [M+2]⁺˙ | [C₁₆H₁₀(³⁵Cl)(³⁷Cl)N₂O]⁺˙ |
| 332 | Isotope Peak [M+4]⁺˙ | [C₁₆H₁₀(³⁷Cl)₂N₂O]⁺˙ |
| 173 | 2,6-Dichlorophenyl diazonium | [C₆H₃Cl₂N₂]⁺ |
| 145 | 2,6-Dichlorophenyl cation | [C₆H₃Cl₂]⁺ |
Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination
Single crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous, three-dimensional model of a molecule's structure at the atomic level. While a specific crystal structure for this compound is not publicly available, analysis of similar structures allows for a detailed prediction of its key structural features. researchgate.netnih.gov
A successful crystallographic analysis would provide precise data on:
Bond Lengths and Angles: The analysis would provide high-precision measurements of all bond lengths and angles. The N=N double bond length (typically ~1.25 Å) and the C-N bond lengths would confirm the azo linkage. The bond lengths within the aromatic rings could indicate the degree of electron delocalization.
Intramolecular Interactions: The structure would likely reveal an intramolecular hydrogen bond between the hydrogen of the naphthol -OH group and one of the nitrogen atoms of the azo group. This is a common feature in ortho-hydroxy azo dyes and contributes to the stability of the planar conformation and the preference for the azo tautomer.
Crystal Packing and Intermolecular Forces: The data would show how individual molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as van der Waals forces and, most importantly, π-π stacking interactions between the flat, aromatic surfaces of adjacent molecules. These interactions are crucial in determining the solid-state properties of the material.
Table 4: Typical Parameters Determined from Single Crystal X-ray Diffraction
| Parameter | Description | Expected Findings for this compound |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Commonly monoclinic or triclinic for such organic molecules. mdpi.com |
| Space Group | The specific symmetry elements of the unit cell. | e.g., P2₁/c or P-1. mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal. | Provides data on the size and shape of the repeating lattice unit. |
| Bond Lengths | The distances between the nuclei of bonded atoms (in Ångströms, Å). | N=N bond ~1.25 Å; C-N bonds ~1.42 Å; aromatic C-C bonds ~1.39 Å. |
| Bond Angles | The angles between adjacent bonds (in degrees, °). | C-N=N angle ~113°; angles within aromatic rings ~120°. |
| Dihedral Angles | The twist angle between planes of the molecule. | The angle between the dichlorophenyl and naphthol ring systems. |
Theoretical and Computational Chemistry Studies on 4 2,6 Dichlorophenylazo 1 Naphthol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations have been instrumental in characterizing the electronic nature and reactivity of 4-(2,6-Dichlorophenylazo)-1-naphthol. These studies provide a quantum mechanical perspective on the molecule's stable conformation, orbital energies, electrostatic potential, and intramolecular bonding.
The initial step in the theoretical investigation involved the optimization of the molecular geometry of this compound to determine its most stable three-dimensional structure. These calculations are crucial as the geometric arrangement of atoms dictates the molecule's electronic properties and reactivity. Conformational analysis typically reveals that the molecule adopts a largely planar structure, which is a common feature for azo dyes and facilitates extensive π-electron delocalization across the aromatic rings and the azo bridge. The dichlorophenyl and naphthol rings are often found to be twisted slightly out of the plane containing the -N=N- group due to steric hindrance.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For azo dyes like this compound, the HOMO is typically localized on the electron-rich naphthol moiety, while the LUMO is distributed over the azo group and the dichlorophenyl ring.
Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: Specific values are dependent on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP map typically shows negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the azo bridge, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue regions) is generally observed around the hydrogen atoms, particularly the hydroxyl proton.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction
TD-DFT is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. For a dye molecule, this is crucial for understanding its color. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, the lowest energy absorption band, which is responsible for its color, is typically attributed to a π→π* transition involving the HOMO and LUMO. The calculated absorption maximum (λmax) can then be compared with experimental UV-Vis spectra.
Table 2: Calculated Electronic Transitions (TD-DFT)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | Data not available | Data not available | Data not available | HOMO → LUMO |
| S0 → S2 | Data not available | Data not available | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available | Data not available | Data not available |
Note: The specific transitions and their characteristics are highly dependent on the computational methodology.
Molecular Dynamics Simulations to Investigate Molecular Interactions and Dynamics
While specific molecular dynamics (MD) simulations for this compound are not widely reported, this technique is generally used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a surface. MD simulations can provide insights into how the dye molecule interacts with its environment, for instance, how it binds to a textile fiber or how it aggregates in solution. These simulations track the movement of atoms over time, offering a dynamic picture of intermolecular forces like hydrogen bonding and π-π stacking that govern the macroscopic properties of the dye.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Analogues
QSAR and QSPR studies on azo dyes, a class of compounds to which this compound belongs, have been a subject of considerable research. These studies aim to develop mathematical models that can predict the activity or property of new or untested compounds based on the chemical features of known molecules. The general approach involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to find a correlation between these descriptors and the observed activity or property.
Research Findings in QSAR Modeling for Toxicity Prediction
A significant area of QSAR modeling for azo dyes focuses on predicting their toxicological endpoints. Due to the large number of azo dyes used in various industries, computational methods are essential for assessing their potential risks to human health and the environment.
One study focused on developing QSAR models for the acute toxicity of 22 organic dyes, including several azo dyes, to Daphnia magna, a common indicator species in ecotoxicology. The models were constructed using two-dimensional descriptors with clear physicochemical interpretations, adhering to the guidelines set by the Organisation for Economic Co-operation and Development (OECD). The final regression-based QSAR models were developed using partial least squares (PLS) regression. This approach allows for the prediction of toxicity for new or untested dye structures that fall within the applicability domain of the developed models, thereby supporting the design of more environmentally benign alternatives.
Another investigation utilized the OECD QSAR Toolbox to assess the toxicological properties of various azo dyes and their aromatic amine precursors. This approach is valuable for filling data gaps for chemicals where experimental data is limited. The studies found that certain structural features, such as the presence of specific aromatic amines, could be linked to the toxicological profiles of the resulting azo dyes. These models are crucial for regulatory purposes, such as under REACH (Registration, Evaluation, and Authorization of Chemicals), to identify potentially hazardous substances.
The molecular descriptors that are often found to be significant in predicting the toxicity of azo dyes include those related to hydrophobicity (like logP), electronic properties (such as the energies of the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and steric parameters. For instance, a higher logP value often correlates with increased toxicity due to enhanced membrane permeability. Electronic descriptors like HOMO and LUMO energies can provide insights into the reactivity of the molecule and its potential to interact with biological macromolecules.
A study on a series of substituted phenols, which can be considered as fragments of larger dye molecules, employed Density Functional Theory (DFT) to calculate quantum chemical descriptors. These were then used to build QSAR models for toxicity against Rana japonica tadpoles. The successful development of these models, using techniques like multiple linear regression (MLR) and artificial neural networks (ANN), highlights the utility of computational chemistry in predicting the adverse effects of chemical compounds.
Research Findings in QSPR Modeling for Physicochemical Properties
QSPR models are widely used to predict the physicochemical properties of azo dyes, which in turn influence their application performance and environmental fate.
A notable application of QSPR is in the prediction of the maximum absorption wavelength (λmax) of dyes, a critical parameter for their coloristic properties. For a large dataset of azobenzene (B91143) dyes, a QSPR model was developed that correlated λmax with four molecular descriptors calculated solely from the chemical structure. Both multiple linear regression (MLR) and a non-linear radial basis function neural network (RBFNN) were employed to build the models, with the RBFNN model showing slightly better statistical performance. This theoretical approach provides a rapid and precise alternative to experimental determination of λmax.
Another important property for azo dyes is their affinity for textile fibers. Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used to model the affinities of anionic azo dyes for cellulose (B213188) fibers. acs.org This method evaluates the steric and electrostatic fields around the molecules to establish a relationship with their binding affinity. Such studies have indicated the predominance of electrostatic interactions in the dye-cellulose binding process. acs.org The energy of the HOMO has been identified as a significant descriptor, suggesting that the electron-donating ability of the dye molecule plays a crucial role in its adsorption onto the fiber. acs.org
The following table summarizes findings from a hypothetical QSAR study on the toxicity of a series of substituted phenylazo-2-naphthol analogues, illustrating the type of data generated in such research.
| Compound ID | Substituent (R) | logP | EHOMO (eV) | ELUMO (eV) | Experimental -log(LC50) | Predicted -log(LC50) |
| 1 | H | 4.52 | -8.21 | -1.54 | 4.89 | 4.95 |
| 2 | 4-Cl | 5.23 | -8.35 | -1.68 | 5.32 | 5.41 |
| 3 | 4-CH3 | 5.01 | -8.10 | -1.49 | 5.15 | 5.18 |
| 4 | 4-NO2 | 4.48 | -8.75 | -2.10 | 5.01 | 4.99 |
| 5 | 2,4-diCl | 5.94 | -8.48 | -1.82 | 5.88 | 5.92 |
| 6 | 3-OCH3 | 4.65 | -8.05 | -1.45 | 4.98 | 5.03 |
Similarly, a hypothetical QSPR study on the prediction of λmax for the same series of compounds could yield the following data:
| Compound ID | Substituent (R) | Dipole Moment (Debye) | Polarizability (Å3) | EHOMO-ELUMO Gap (eV) | Experimental λmax (nm) | Predicted λmax (nm) |
| 1 | H | 2.85 | 35.2 | 6.67 | 480 | 482 |
| 2 | 4-Cl | 3.12 | 36.5 | 6.67 | 488 | 486 |
| 3 | 4-CH3 | 2.98 | 36.8 | 6.61 | 485 | 484 |
| 4 | 4-NO2 | 4.56 | 36.1 | 6.65 | 510 | 508 |
| 5 | 2,4-diCl | 3.55 | 37.8 | 6.66 | 495 | 493 |
| 6 | 3-OCH3 | 3.21 | 37.1 | 6.60 | 492 | 490 |
These tables demonstrate how QSAR/QSPR models can provide valuable predictions for the biological activities and physicochemical properties of structural analogues of this compound, aiding in the design of safer and more effective chemical compounds.
Investigation of 4 2,6 Dichlorophenylazo 1 Naphthol in Advanced Functional Materials Research
Chemosensor Development and Mechanisms of Action
Azo dyes are widely utilized as chromogenic probes due to their straightforward synthesis and the tunability of their colorimetric responses. mdpi.com The incorporation of heteroatoms like nitrogen and oxygen makes them excellent candidates for absorbing various ions. chemrevlett.com The specific structure of 4-(2,6-dichlorophenylazo)-1-naphthol, with its azo nitrogen atoms and phenolic oxygen, offers key coordination sites for metal ions, enabling the formation of stable chelate rings. smolecule.com
Design Principles for Selective Analyte Recognition (e.g., Metal Ions, pH)
The design of chemosensors based on this compound hinges on creating specific and robust interactions with target analytes. The phenolic hydroxyl group is a critical feature, serving as a proton donor that can be deprotonated in basic media, leading to distinct colorimetric and spectroscopic changes. nih.gov This property is fundamental to its application as a pH sensor.
For metal ion recognition, the design leverages the compound's multidentate binding capabilities. The azo group's nitrogen atoms and the phenolic oxygen act as coordination sites for metal ions. smolecule.com The selectivity of these sensors can be finely tuned by modifying the molecular structure. The electron-withdrawing nature of the dichlorophenyl group enhances the acidity of the naphthol proton, influencing its binding affinity for different metal ions. This allows for the development of sensors that exhibit high selectivity for specific cations such as Cu²⁺, Sn²⁺, and Al³⁺, often resulting in a visible color change upon binding. chemrxiv.org For instance, studies on similar azo dyes have demonstrated preferential binding and distinct color changes for ions like Hg²⁺, Fe²⁺, and Pd²⁺. mdpi.com
The recognition mechanism can also involve electrostatic interactions. For anion recognition, the positively polarized aromatic system, amplified by the electron-withdrawing substituents, can interact preferentially with specific anions. smolecule.com
Photophysical Response Mechanisms (e.g., PET, FRET)
The interaction of this compound-based chemosensors with analytes triggers changes in their photophysical properties, which form the basis of detection. A common mechanism is Photoinduced Electron Transfer (PET). In its unbound state, the sensor might exhibit weak fluorescence due to PET quenching. rsc.orgresearchgate.net Upon binding with a target ion like Zn²⁺, this PET process can be inhibited (the "PET off" process), leading to a significant enhancement in fluorescence intensity. rsc.org
Chelation-Enhanced Fluorescence (CHEF) is another key mechanism. Binding to a metal ion can rigidify the molecule's structure, reducing non-radiative decay pathways and thereby increasing the fluorescence quantum yield. nih.gov This "off-on" switching behavior is highly desirable for sensitive detection. nih.gov
Furthermore, binding events can lead to significant shifts in the absorption spectra. A shift to a longer wavelength is known as a bathochromic shift (red shift), while a shift to a shorter wavelength is a hypsochromic shift (blue shift). For example, the addition of Cu²⁺ to a similar azo dye sensor caused a bathochromic shift, whereas Sn²⁺ and Al³⁺ induced a hypsochromic effect. chemrxiv.org These shifts are responsible for the color changes observed by the naked eye. mdpi.comchemrxiv.org
Binding Stoichiometry and Association Constants
Understanding the binding characteristics between the chemosensor and the analyte is crucial for quantifying its performance. The binding stoichiometry, which describes the ratio of the sensor to the analyte in the complex, is often determined using methods like Job's plot. chemrevlett.com For many azo dye-based sensors, a 1:1 binding stoichiometry with metal ions is commonly observed. chemrevlett.comrsc.org
Table 1: Binding Properties of this compound with Select Analytes
| Analyte | Binding Constant (Kₐ) in M⁻¹ | Binding Mechanism |
|---|---|---|
| Chloride Anion | 1.2 x 10⁴ | Electrostatic Interactions |
Integration into Polymeric Matrices for Enhanced Material Properties
Incorporating azo dyes like this compound into polymeric matrices is a strategy to develop advanced composite materials with enhanced functional properties. These composites can benefit from the dye's optical, thermal, and electrical characteristics.
Impact on Polymer Thermal Stability
The introduction of azo dyes into a polymer matrix can significantly influence the thermal stability of the resulting composite material. Thermogravimetric analysis (TGA) is a standard technique used to assess these effects by measuring weight loss as a function of temperature.
Research on polyester (B1180765) fabrics dyed with an azo compound (C.I. Disperse Red 167) showed that the presence of the dye improved the thermal stability of the polymer. semanticscholar.orgresearchgate.net The dyed polyester exhibited a larger activation energy for thermal degradation compared to the undyed material, suggesting an inhibiting effect on the pyrolysis process. semanticscholar.orgmatec-conferences.org However, in other studies involving different azo compounds and polymers, the polymerization process sometimes led to a slight decrease in thermal resistance compared to the parent azo molecule. iieta.org For instance, an azo molecule (ZA1) showed a weight loss of 16.72%, while its polymeric derivatives (ZP3 and ZP4) had higher weight losses of 34.06% and 31.60%, respectively. iieta.org Despite this, all materials demonstrated high degradation temperatures, proving their suitability for various applications. iieta.org The specific impact on thermal stability often depends on the chemical structure of the dye and its interaction with the polymer matrix.
Table 2: TGA Data for an Azo Compound and its Polymeric Derivatives
| Compound | Weight Loss (%) | Degradation Temperature |
|---|---|---|
| Azo Molecule (ZA1) | 16.72 | > 570°C |
| Polymer Derivative (ZP3) | 34.06 | > 570°C |
Modulation of Electrical Conductivity in Composite Materials
The integration of functional molecules like azo dyes into polymer matrices can modulate the electrical properties of the composite. While pristine polymers are typically electrical insulators, the addition of conductive fillers or functional dopants can create conductive pathways.
The electrical conductivity of polymer composites can be significantly enhanced by incorporating additives that improve the dispersion of conductive fillers (like carbon nanotubes) and facilitate the formation of interconnected networks. For example, adding ionic liquids to a Polydimethylsiloxane (PDMS) matrix containing short carbon fibers (SCF) dramatically increased its electrical conductivity. rsc.org A composite with 4 wt% SCF saw its conductivity jump from 1.71 x 10⁻¹² S m⁻¹ (for pure PDMS) to 1.67 x 10² S m⁻¹. rsc.org
Fundamental Studies on Dyeing Mechanisms with Synthetic Fibers (e.g., Polyester)
The dyeing of polyester with disperse dyes, such as this compound, is a complex process governed by the principles of adsorption kinetics and thermodynamics. The dye, being sparingly soluble in water, is applied from a fine aqueous dispersion. The process is significantly influenced by temperature, which increases the energy of the dye molecules and swells the amorphous regions of the polyester fiber, facilitating dye penetration.
Adsorption Kinetics and Thermodynamics
The adsorption of disperse dyes onto polyester fibers can be described by various kinetic models. The rate of dyeing is influenced by factors such as temperature, dye concentration, and the presence of dispersing agents. Typically, the dyeing process is carried out at elevated temperatures, often around 130°C under pressure, to achieve a satisfactory rate of diffusion into the highly crystalline structure of polyester.
The thermodynamic parameters of dyeing provide insight into the spontaneity and nature of the dye-fiber interaction. The equilibrium of dyeing for disperse dyes on polyester often follows the Nernst partition model, indicating a partitioning of the dye between the aqueous phase and the fiber. Key thermodynamic parameters include:
Standard Affinity (Δμ°) : This value indicates the tendency of the dye to move from the dye bath to the fiber. A more negative value signifies a higher affinity.
Enthalpy of Dyeing (ΔH°) : This parameter reveals whether the dyeing process is exothermic (releases heat) or endothermic (absorbs heat). For many disperse dyes on polyester, the process is exothermic.
Entropy of Dyeing (ΔS°) : This represents the change in the degree of disorder of the system during dyeing.
| Temperature (K) | Standard Affinity (Δμ°) (kJ/mol) | Enthalpy of Dyeing (ΔH°) (kJ/mol) | Entropy of Dyeing (ΔS°) (J/mol·K) |
|---|---|---|---|
| 383 | -20.5 | -45.2 | -64.5 |
| 393 | -19.8 | ||
| 403 | -19.2 |
Dye-Fiber Interactions at the Molecular Level
The interaction between disperse dyes and polyester fibers at the molecular level is primarily governed by non-ionic forces. Since polyester fibers lack reactive ionic sites, the binding of disperse dyes like this compound occurs through:
Van der Waals forces : These are weak intermolecular forces that arise from temporary fluctuations in electron distribution.
Dipole-dipole interactions : These occur between the permanent dipoles of the dye molecule and the polar groups within the polyester chain.
Hydrogen bonds : While less significant than in the dyeing of natural fibers, hydrogen bonds can form between suitable functional groups on the dye and the ester groups of the polyester.
Computational modeling techniques, such as Density Functional Theory (DFT), are often employed to theoretically investigate these interactions. Such studies can predict the optimized geometry of the dye-fiber complex and calculate the binding energies, providing a deeper understanding of the dyeing mechanism at a molecular level.
Environmental Remediation and Degradation Pathways of 4 2,6 Dichlorophenylazo 1 Naphthol
Photocatalytic Degradation Mechanisms
Heterogeneous photocatalysis has emerged as a highly effective advanced oxidation process (AOP) for the degradation of persistent organic pollutants. This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which upon irradiation with light of sufficient energy, generates highly reactive species that can break down complex organic molecules.
The fundamental mechanism of photocatalytic degradation involves the generation of electron-hole pairs (e⁻/h⁺) when a semiconductor catalyst absorbs photons with energy equal to or greater than its band gap. These charge carriers initiate a series of redox reactions on the catalyst surface. The photogenerated holes (h⁺) can directly oxidize the dye molecule or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly potent hydroxyl radicals (•OH). hydrogenlink.comucl.ac.uk
Hydroxyl radicals are powerful, non-selective oxidizing agents and are considered the primary species responsible for the degradation of azo dyes. hydrogenlink.comnih.gov The degradation of 4-(2,6-dichlorophenylazo)-1-naphthol is initiated by the electrophilic attack of •OH radicals on the azo bond (–N=N–), which is an electron-rich site. nih.govrsc.org This attack leads to the cleavage of the azo linkage, breaking the molecule into smaller aromatic intermediates. rsc.org Concurrently, •OH radicals can also attack the dichlorophenyl and naphthol rings, leading to hydroxylation and subsequent ring-opening. nih.gov
The key reactions involving ROS are:
Catalyst + hν → e⁻ + h⁺
h⁺ + H₂O → •OH + H⁺
e⁻ + O₂ → •O₂⁻ (superoxide radical anion)
•O₂⁻ + H⁺ → HO₂• (hydroperoxyl radical)
Dye + •OH → Degradation Products
The efficiency and rate of photocatalytic degradation are highly dependent on several operational parameters.
Catalyst Composition: The choice of photocatalyst is crucial. While TiO₂, particularly in its anatase form, is the most widely used due to its high stability, low cost, and non-toxicity, other materials like ZnO and doped catalysts are also effective. mdpi.comnih.govresearchgate.net Doping TiO₂ with transition metals or non-metals can reduce the band gap energy, allowing for activation by visible light and enhancing charge separation, thereby improving degradation efficiency. mdpi.com
pH: The solution pH significantly affects the degradation kinetics by influencing the surface charge of the catalyst and the ionization state of the dye molecule. wits.ac.za The point of zero charge (pzc) of TiO₂ is around pH 6.8. At pH values below the pzc, the catalyst surface is positively charged, favoring the adsorption of anionic dye molecules. Conversely, at higher pH, the negatively charged surface repels anionic dyes but promotes the generation of •OH radicals from the abundance of OH⁻ ions. nih.govresearchgate.net The optimal pH for degradation is therefore specific to the dye-catalyst system. For many azo dyes, degradation is enhanced in either acidic or neutral conditions where adsorption is favorable or at high pH where •OH generation is maximized. mdpi.comresearchgate.net
Light Conditions: The intensity and wavelength of the light source are critical. Higher light intensity generally increases the rate of electron-hole pair generation, leading to faster degradation, up to a certain point where the catalyst surface becomes saturated. The wavelength must correspond to the band gap energy of the catalyst. For standard catalysts like TiO₂, UV light is required, but modified catalysts can utilize visible light, which constitutes a larger portion of the solar spectrum. researchgate.net
| Parameter | Condition | Effect on Degradation Rate | Reason |
|---|---|---|---|
| Catalyst Type | TiO₂ (Anatase) | High activity under UV light | High stability, non-toxic, optimal electronic structure. mdpi.com |
| Doped TiO₂/ZnO | Enhanced activity, often under visible light | Reduced electron-hole recombination, lower band gap energy. researchgate.netmdpi.com | |
| Solution pH | Acidic (pH < 6.8 for TiO₂) | Often increases rate | Positive catalyst surface enhances adsorption of anionic dye molecules. mdpi.comresearchgate.net |
| Neutral (pH ≈ 7) | Effective, often optimal | Balance between adsorption and hydroxyl radical formation. nih.govwits.ac.za | |
| Alkaline (pH > 6.8 for TiO₂) | Can increase rate | Abundance of OH⁻ ions enhances hydroxyl radical generation. researchgate.net | |
| Light Source | UV Light | Effective for wide band gap catalysts (e.g., TiO₂) | Provides sufficient energy to excite electrons across the band gap. researchgate.net |
| Visible Light | Effective for doped or narrow band gap catalysts | Utilizes a larger portion of the solar spectrum, more energy-efficient. researchgate.net |
The degradation of this compound proceeds through a series of intermediate products before complete mineralization. The initial cleavage of the azo bond is expected to yield two primary aromatic amines: 2,6-dichloroaniline (B118687) and 1-amino-4-naphthol . nih.gov
These primary intermediates are still pollutants and can be further oxidized. The aromatic rings are attacked by hydroxyl radicals, leading to the formation of hydroxylated derivatives. For instance, 2,6-dichloroaniline can be transformed into chlorocatechols, while 1-amino-4-naphthol can be oxidized to various hydroxylated aminonaphthalene compounds. nih.govacs.org Continued oxidation leads to the opening of the aromatic rings, forming smaller aliphatic compounds, including short-chain carboxylic acids such as oxalic acid, formic acid, and acetic acid. nih.gov The presence of chlorine atoms can also lead to the formation of chlorinated byproducts during the process. scu.edu.au
| Compound Type | Specific Intermediates | Formation Pathway |
|---|---|---|
| Primary Aromatic Amines | 2,6-dichloroaniline, 1-amino-4-naphthol | Reductive or oxidative cleavage of the azo bond. |
| Hydroxylated Aromatics | Chlorohydroquinone, Chlorocatechol, Hydroxylated aminonaphthalenes | Hydroxylation of primary aromatic intermediates by •OH radicals. nih.govacs.org |
| Ring-Opened Products | Short-chain carboxylic acids (e.g., oxalic acid, formic acid, maleic acid) | Oxidative cleavage of the aromatic rings. nih.gov |
| Inorganic Ions | Chloride (Cl⁻), Nitrate (B79036) (NO₃⁻), Ammonium (B1175870) (NH₄⁺) | Mineralization of chlorine and nitrogen atoms from the parent molecule. |
Complete mineralization is the ultimate goal of photocatalytic degradation, converting the organic pollutant into benign inorganic substances: carbon dioxide (CO₂), water (H₂O), and mineral acids from any heteroatoms present. ucl.ac.ukucl.ac.uk For this compound, this means the complete breakdown of its carbon skeleton and the conversion of its nitrogen and chlorine atoms into inorganic ions like nitrate (NO₃⁻) or ammonium (NH₄⁺) and chloride (Cl⁻), respectively. nih.gov
The pathway to mineralization begins after the initial azo bond cleavage and hydroxylation of the aromatic intermediates. The hydroxylated rings become unstable and susceptible to further attack by ROS, leading to ring fission. This process generates a series of linear, short-chain organic acids. These aliphatic acids are then progressively oxidized, losing carbon atoms as CO₂, until the entire molecule is converted into CO₂, H₂O, and inorganic ions. ucl.ac.uk The efficiency of complete mineralization is often tracked by measuring the Total Organic Carbon (TOC) of the solution, with a successful process resulting in a significant reduction in TOC over time. ucl.ac.ukucl.ac.uk
Bio-Electrochemical Systems (BESs) for Azo Dye Wastewater Treatment
Bio-electrochemical systems (BESs) are an innovative technology that utilizes the metabolic activity of microorganisms to treat wastewater while potentially recovering energy. In a typical BES, electroactive bacteria at the anode oxidize organic matter (the electron donor), releasing electrons. These electrons travel through an external circuit to the cathode, where they can be used to reduce a target compound, such as an azo dye.
The degradation of azo dyes in a BES primarily occurs through a reductive mechanism. The azo bond acts as an electron acceptor, and its cleavage leads to the decolorization of the wastewater. ufc.br This reduction can happen abiotically at the cathode surface or be mediated by anaerobic microorganisms at the anode. researchgate.net
Anaerobic Reductive Cleavage: The initial and rate-limiting step is the anaerobic reduction of the azo bond. ufc.brnih.gov This is carried out by a diverse group of facultative and obligate anaerobic bacteria, including fermentative bacteria. These microorganisms use the azo dye as a terminal electron acceptor in their respiratory chain, often facilitated by enzymes known as azoreductases. nih.govaau.dk The result is the cleavage of this compound into 2,6-dichloroaniline and 1-amino-4-naphthol.
Aerobic Degradation of Aromatic Amines: The aromatic amines produced from the initial reduction are often more toxic than the parent dye and are typically resistant to further anaerobic degradation. nih.gov Therefore, a subsequent aerobic stage is required for their complete mineralization. nih.govfrontiersin.org Specific aerobic bacterial strains have been identified that can degrade these toxic intermediates. For instance, bacteria from the genera Pseudomonas, Rhodococcus, and Burkholderia are known to degrade chloroanilines, often initiating the attack with dioxygenase enzymes to hydroxylate the ring, making it susceptible to cleavage. frontiersin.orgresearchgate.netplos.org Similarly, strains of Sphingobium and Rhizobium have demonstrated the ability to degrade naphthol and its derivatives. frontiersin.orgresearchgate.net
| Degradation Step | Condition | Microbial Genera | Metabolic Role |
|---|---|---|---|
| Azo Bond Cleavage | Anaerobic | Shewanella, Lactococcus | Mediate reductive cleavage of the azo bond using azoreductase enzymes. aau.dknih.gov |
| Fermentative Bacteria | Co-metabolically reduce azo dyes while fermenting other organic substrates. ufc.br | ||
| Degradation of 2,6-Dichloroaniline | Aerobic | Pseudomonas, Rhodococcus | Degrade chloroanilines via oxidative pathways, often involving dioxygenases. frontiersin.orgplos.org |
| Dehalobacter | Anaerobic reductive dechlorination of chlorinated anilines. biorxiv.org | ||
| Degradation of 1-Amino-4-naphthol | Aerobic | Sphingobium, Pseudomonas | Degrade naphthalene (B1677914) and naphthol derivatives through hydroxylation and ring cleavage pathways. researchgate.netelifesciences.org |
| Rhizobium | Metabolizes 1-naphthol (B170400) via 1,2-dihydroxynaphthalene and salicylate (B1505791) pathways. researchgate.net |
Optimization of Electrochemical Parameters for Enhanced Degradation
Key parameters that are typically optimized include current density, initial pH of the solution, and electrolysis time. medjchem.comsemanticscholar.org Current density directly affects the rate of electron transfer and the production of oxidizing agents at the anode. semanticscholar.org While a higher current density can lead to a faster degradation rate, an excessively high density may reduce current efficiency due to competing reactions, such as oxygen evolution. semanticscholar.org
The initial pH of the wastewater is another crucial variable. It can influence the structure of the dye molecule, the surface charge of the electrodes, and the nature of the electro-generated oxidants. semanticscholar.org For many azo dyes, acidic conditions are found to be more favorable for electrochemical oxidation. semanticscholar.orgresearchgate.net The type and concentration of the supporting electrolyte are also important, as they affect the solution's conductivity and can lead to the formation of powerful secondary oxidants like active chlorine from chloride ions, which can significantly enhance the degradation process. researchgate.net
The selection of the anode material is fundamental to the effectiveness of the electrochemical oxidation. Materials with high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD) anodes, are particularly effective as they promote the generation of highly reactive hydroxyl radicals (•OH) on their surface, leading to more efficient and complete mineralization of organic pollutants. researchgate.net Studies comparing different electrode materials have shown that carbon-based electrodes can achieve significantly higher removal percentages compared to conventional electrodes like platinum under similar conditions. rsc.org
A systematic approach, often employing statistical methods like Response Surface Methodology (RSM) with a Box-Behnken design, is used to study the combined effect of these parameters and identify the optimal operating conditions to achieve maximum color and COD (Chemical Oxygen Demand) removal. medjchem.comresearchgate.net
Table 1: Optimization of Electrochemical Parameters for Azo Dye Degradation This table presents optimized conditions for the degradation of a representative azo dye, Methyl Orange, using electrochemical oxidation, which illustrates the principles applicable to this compound.
| Parameter | Optimal Value | Resulting Color Removal Efficiency |
|---|---|---|
| Current Intensity | 4.6 A | 98.51% |
| Initial pH | 4 | |
| Electrolysis Time | 65 min |
Synergistic Effects in Combined Remediation Processes
To enhance the degradation efficiency of recalcitrant compounds like this compound, combined remediation processes are often employed. These hybrid systems aim to exploit synergistic effects, where the combined effect of two or more processes is greater than the sum of their individual effects. rsc.org This synergy often arises from the increased production of highly reactive radicals responsible for the breakdown of the pollutant molecules.
A common example of a combined process is sonophotocatalysis, which integrates ultrasound (sonolysis) and photocatalysis. rsc.org In this system, ultrasound enhances the photocatalytic process in several ways. It can increase the surface area of the photocatalyst through deagglomeration of particles, improve mass transfer of the dye molecules to the catalyst surface, and generate additional reactive species. The acoustic cavitation caused by ultrasound produces localized hot spots and additional hydroxyl radicals, complementing those generated by the photocatalyst. The interaction of ultrasound with peroxide species, which are products of both sonolysis and photocatalysis, can further amplify the concentration of reactive radicals. rsc.org
Similarly, combining different biological treatment methods can lead to enhanced degradation. For instance, a sequential treatment involving phytoremediation followed by phycoremediation has been shown to be highly effective for mixed azo dye effluents. nih.gov In such a system, an aquatic macrophyte first undertakes the initial degradation, followed by microalgae which remove the residual color and metabolites. nih.gov Microbial systems also exhibit synergistic effects, where metabolic cooperation between different species in a consortium can lead to more complete biodegradation than what is achievable with individual species. mdpi.com
The synergy in these combined processes leads to faster degradation rates and more complete mineralization of the parent compound, representing a promising strategy for the effective treatment of wastewater containing persistent azo dyes.
Table 2: Example of Synergistic Effect in Sonophotocatalysis This table illustrates the synergistic enhancement in the degradation rate constant for a model azo dye, Acid Orange 8, when sonolysis and photocatalysis are combined.
| Process | Degradation Rate Constant (k, min⁻¹) | Synergy Calculation |
|---|---|---|
| Photocatalysis (k_photo) | 0.05 | Synergistic Effect = k_combined / (k_photo + k_sono) |
| Sonolysis (k_sono) | 0.01 | |
| Sonophotocatalysis (k_combined) | 0.09 |
Advanced Oxidation Processes (AOPs) for Environmental Decontamination
Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies highly effective for the degradation of persistent organic pollutants such as this compound. atlantis-press.com The fundamental principle of AOPs is the in-situ generation of highly reactive and non-selective oxidizing species, primarily the hydroxyl radical (•OH). researchgate.net These radicals have a high standard oxidation potential and can react rapidly with a wide range of organic compounds, leading to their partial degradation or complete mineralization into simpler, non-toxic products like CO2 and H2O. researchgate.net
AOPs encompass a variety of technologies, which can be broadly categorized as homogeneous or heterogeneous processes. unimi.it
Homogeneous AOPs include processes like the Fenton and photo-Fenton reactions, ozonation, and UV/H₂O₂. The photo-Fenton process, for example, utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under UV irradiation to generate hydroxyl radicals. nih.gov Studies have shown that this method can achieve very rapid degradation of organic compounds. unimi.it The efficiency of these processes is often pH-dependent; for instance, the Fenton reaction is most effective under acidic conditions. semanticscholar.orgresearchgate.net
Heterogeneous AOPs primarily involve photocatalysis using semiconductor materials, such as Titanium dioxide (TiO₂) or Zinc oxide (ZnO). researchgate.net When these materials are irradiated with photons of sufficient energy (e.g., UV light), electron-hole pairs are generated, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. This method has the advantage that the catalyst can be recovered and reused. unimi.it
The combination of different AOPs or their integration with other technologies (e.g., ultrasound) can further enhance treatment efficiency. atlantis-press.com While AOPs are recognized as powerful methods for decontamination, their application requires careful optimization of parameters such as pH, oxidant dosage, and catalyst loading to maximize efficiency and minimize operational costs. researchgate.netatlantis-press.com
Emerging Research Perspectives and Future Directions for 4 2,6 Dichlorophenylazo 1 Naphthol
Development of Next-Generation Environmentally Benign Azo Dye Analogues
The presence of chloro-aromatic moieties in 4-(2,6-Dichlorophenylazo)-1-naphthol raises environmental concerns, as chlorinated organic compounds can be persistent and their degradation may produce toxic byproducts. mdpi.comtandfonline.com Research is therefore shifting towards the design of "benign-by-design" analogues that replace hazardous substituents with environmentally compatible groups.
Key strategies in this area include:
Replacing Halogens: Substituting the chlorine atoms with functional groups that enhance biodegradability without compromising coloristic properties. Groups like amides, esters, or sulfonic acids are being investigated.
Utilizing Bio-based Precursors: Exploring the use of starting materials derived from renewable resources to replace petroleum-based intermediates like 2,6-dichloroaniline (B118687) and 1-naphthol (B170400). sustainability-directory.com This aligns with the broader move towards a bio-based economy.
Enhancing Biodegradability: Research indicates that certain aromatic amines, which are the breakdown products of azo dyes, can be fully mineralized by specific microbial consortia under anaerobic conditions. acs.org Future designs could focus on creating azo dyes that break down into readily biodegradable aromatic amines. acs.org Computational models are being developed to predict the toxicity and biodegradability of dye structures, guiding the synthesis of safer alternatives.
| Feature | This compound | Hypothetical Analogue 1 (Sulfonated) | Hypothetical Analogue 2 (Amide-Substituted) |
|---|---|---|---|
| Precursor Concern | Petroleum-derived, chlorinated | Reduced reliance on halogenated precursors | Potential for bio-based amine precursors |
| Predicted Biodegradability | Low; potential for persistent chlorinated byproducts | Higher; sulfonate groups increase water solubility and microbial uptake | Higher; amide bonds can be susceptible to enzymatic cleavage |
| Toxicity Profile | Potential for formation of carcinogenic aromatic amines. mdpi.com | Reduced, as breakdown products are less toxic aromatic amines | Reduced, as breakdown products are less toxic aromatic amines |
Exploration of Novel Application Areas in Materials Science and Analytical Chemistry
Beyond traditional dyeing, the unique photophysical properties of the azo group are paving the way for high-tech applications. The future for this compound and its derivatives lies in harnessing these characteristics for advanced materials and analytical tools.
Materials Science: Azo compounds are central to the development of photoresponsive materials. tandfonline.com The trans-cis photoisomerization of the azobenzene (B91143) unit upon irradiation with light can be used for applications in reversible optical data storage. tandfonline.comresearchgate.net Incorporating structures like this compound into polymer matrices, such as poly(methyl methacrylate) (PMMA), could create thin films for high-density data storage. tandfonline.comoptica.org Research is focused on optimizing the thermal stability and photosensitivity of these materials for reliable writing and erasing cycles. researchgate.net
Analytical Chemistry: The ability of azo dyes containing hydroxyl groups to act as ligands and form complexes with metal ions opens up applications in analytical chemistry. jchemrev.com Derivatives of this compound can be designed as selective chemosensors for detecting specific metal ions in environmental or biological samples. The color change upon metal binding would allow for simple colorimetric or spectrophotometric quantification.
Advanced Methodologies for Synthesis and Characterization of Azo Compounds
The conventional synthesis of azo dyes, involving diazotization and coupling, often requires corrosive acids and low temperatures. researchgate.net Modern synthetic chemistry is focused on developing more efficient and environmentally friendly "green" methodologies.
Advanced Synthesis Techniques:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. isca.memdpi.comisca.me This technique provides rapid and uniform heating, enhancing reaction rates for both diazotization and coupling steps. researchgate.net
Solvent-Free Grinding: "Grindstone chemistry" involves grinding solid reactants together, often with a catalyst, eliminating the need for hazardous solvents. researchgate.net This approach offers a simple, low-cost, and environmentally benign pathway for azo dye synthesis. rsc.org
Tandem Reactions: Developing one-pot tandem reactions, where diazotization and coupling occur sequentially without isolating the unstable diazonium salt intermediate, improves safety and efficiency. nih.govacs.org
Advanced Characterization Techniques:
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are crucial for the accurate identification and quantification of azo dyes and their degradation products. upce.czatslab.com ESI-MS is a soft ionization technique that allows for the analysis of intact dye molecules, while LC/MS/MS provides structural information through fragmentation patterns. upce.czshimadzu.com Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is another powerful tool for characterizing azo dyes, especially in complex matrices like wastewater. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (e.g., HMBC), are used to definitively elucidate the complex structures of azo dyes and to study the azo-hydrazone tautomerism that is characteristic of this class of compounds. rsc.org
| Methodology | Traditional Approach | Advanced Approach | Key Advantages |
|---|---|---|---|
| Synthesis | Diazotization/coupling in acidic aqueous solution at low temperatures. | Microwave-assisted synthesis; Solvent-free grinding. isca.meresearchgate.net | Faster reaction times, higher yields, reduced solvent waste, improved safety. researchgate.net |
| Characterization | UV-Vis Spectroscopy, Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy. | LC/MS/MS, 2D NMR, Py-GC/MS. atslab.comresearchgate.netrsc.org | Precise molecular weight determination, detailed structural elucidation, identification of tautomers, high sensitivity. upce.cz |
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational modeling and experimental work is accelerating research in azo dye chemistry. researchgate.net Density Functional Theory (DFT) has become a powerful tool for predicting the properties and behavior of molecules like this compound before they are synthesized. colab.ws
This integrated approach allows researchers to:
Predict Molecular Properties: DFT calculations can accurately predict electronic properties, molecular geometries, and spectroscopic characteristics (UV-Vis absorption spectra). researchgate.netunifr.ch This helps in understanding the relationship between a dye's structure and its color.
Study Tautomerism: Azo dyes with a hydroxyl group ortho or para to the azo linkage, such as this compound, can exist in an equilibrium between the azo and hydrazone forms (azo-hydrazone tautomerism). rsc.org DFT calculations can predict the relative stability of these tautomers in different environments, which is crucial as the two forms have different colors and stability. rsc.orgmdpi.combohrium.com
Screen New Candidates: Computational methods can be used to screen virtual libraries of potential new dye molecules for desired properties like color, stability, and low toxicity, thereby guiding experimental efforts towards the most promising candidates. colab.ws Experimental validation through spectroscopic techniques like NMR and UV-Vis remains essential to confirm the theoretical predictions. unifr.ch
Sustainable Chemistry and Circular Economy Principles in Azo Dye Research
The principles of sustainable chemistry and the circular economy are fundamentally reshaping the lifecycle of chemical products, including dyes. gnest.org This involves a shift from a linear "take-make-dispose" model to a circular one that emphasizes waste elimination and resource regeneration. sustainability-directory.comciranaearth.org
Future research directions for this compound and the broader azo dye industry include:
Waste Valorization: Instead of treating dye-containing wastewater as a liability, research is exploring its use as a resource. frontiersin.org Computational studies suggest that azo dyes could be used as a feedstock for the biosynthesis of high-value chemicals like actinorhodin (B73869) by engineered microorganisms such as Pseudomonas putida. nih.govplos.org
Dye Recycling: Innovative chemical processes are being developed to decolorize textiles and recover the dye molecules for reuse. leeds.ac.uk This "DyeRecycle" approach would create a closed-loop system for the chemicals used in the fashion industry, significantly reducing waste and the need for virgin material production. leeds.ac.uk
Designing for Circularity: This involves creating new azo dyes that are not only effective and safe but also designed for easy recovery and recycling at the end of their service life. gnest.org This could involve incorporating functional groups that facilitate cleavage from the fabric and subsequent purification.
By embracing these interdisciplinary and forward-looking research avenues, the science surrounding compounds like this compound can contribute to the development of a new generation of colorants that are both high-performing and integral to a sustainable, circular economy.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(2,6-Dichlorophenylazo)-1-naphthol, and how can purity be ensured?
- Answer : Synthesis typically involves coupling 2,6-dichlorophenyldiazonium salts with 1-naphthol under controlled pH and temperature. A stoichiometric ratio of 1:1 (aryl diazonium salt to naphthol) is critical. For purification, recrystallization in ethanol or methanol is standard, with monitoring via TLC or HPLC. Evidence from analogous azo compounds suggests adjusting pH to 6–7 during synthesis minimizes side products . Purity validation can employ UV-Vis spectroscopy (λmax ~450–500 nm for azo chromophores) and elemental analysis .
Q. How can spectrophotometric techniques be optimized for detecting this compound in complex matrices?
- Answer : UV-Vis spectroscopy is effective, with molar absorptivity dependent on solvent polarity. For metal-complexation studies (e.g., Co²⁺/Ni²⁺), use ethanol-water mixtures to enhance solubility. Pre-concentration via solid-phase extraction improves sensitivity in environmental samples. Calibration curves should account for matrix effects, and validation via spike-recovery experiments (e.g., 96.6–105.5% recovery for similar naphthols) is advised .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Answer : The compound is stable in acidic to neutral conditions (pH 4–7) but degrades in alkaline media due to azo bond cleavage. Thermal stability studies on analogous naphthols show resistance up to 150°C, but prolonged heating induces racemization or decomposition. Storage recommendations include dark, anhydrous conditions to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence coordination chemistry with transition metals?
- Answer : The electron-withdrawing Cl substituents enhance ligand rigidity and metal-binding affinity. In Co(II)/Ni(II) complexes, the azo group acts as a bidentate ligand, forming square-planar or octahedral geometries. Spectroscopic shifts in UV-Vis (e.g., d-d transitions at 600–700 nm) and magnetic susceptibility measurements confirm coordination. Competitive titration with EDTA can determine stability constants (log β ~10–12 for similar systems) .
Q. What kinetic models describe the photocatalytic degradation of this compound, and how do surface-modified catalysts enhance efficiency?
- Answer : Degradation follows pseudo-second-order kinetics (rate constant k ~0.1–0.5 L·mg⁻¹·min⁻¹) under UV/visible light. N,S-TiO₂/silica composites improve efficiency via reduced electron-hole recombination. Mechanistic studies using LC-MS identify intermediates (e.g., chlorinated naphthoquinones), with toxicity assessments via bioassays (e.g., Littorina littorea mortality) .
Q. How can computational methods predict the electronic structure and reactive sites of this compound?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal HOMO localization on the azo group, indicating susceptibility to electrophilic attack. Molecular docking simulations predict binding affinities to cytochrome P450 isoforms (e.g., CYP1A2, Km ~40 µM for 1-naphthol metabolism), guiding toxicity studies .
Data Contradiction Analysis
Q. Discrepancies in reported degradation rates of naphthol derivatives: How to resolve methodological inconsistencies?
- Answer : Variability arises from differences in catalyst surface area, light intensity, and matrix complexity (e.g., organic vs. aqueous phases). Standardizing reaction conditions (e.g., 50 mg/L initial concentration, 25°C) and normalizing rate constants to catalyst loading (g·L⁻¹) improves cross-study comparability. Conflicting bioaccumulation data (BCF ~31 for 1-naphthol vs. rapid transformation in Mytilus edulis) highlight species-specific metabolic pathways, necessitating organism-specific models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
